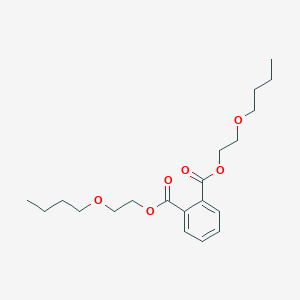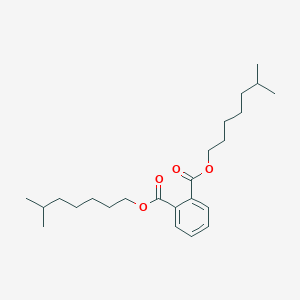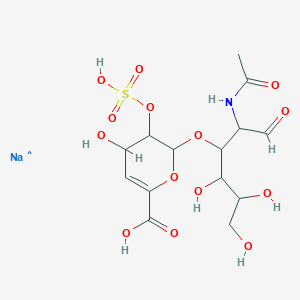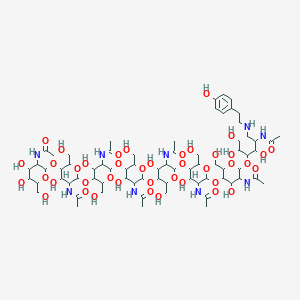
2-Amino-5,6-dichloro-3,4-dihydroquinazoline
Übersicht
Beschreibung
2-Amino-5,6-dichloro-3,4-dihydroquinazoline is a compound that has been found to have enhanced platelet count reducing properties . It is primarily intended as intermediates in the preparation of Anagrelide .
Synthesis Analysis
The methods for synthetically making the compound are provided in the United States Patent 6194420 . The compound is preferably provided as the hydrobromide salt which is water soluble .Molecular Structure Analysis
The molecular formula of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline is C8H7Cl2N3 . The InChI key is VBKOTIVQMCTTAQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is involved in reactions with Anagrelide and 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo [2,1-b]quinazolin-2-one .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.07 . The water solubility is 0.641 mg/mL . The logP is 2.17 according to ALOGPS and 2.13 according to Chemaxon . The pKa (Strongest Basic) is 8.68 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Reference Standards
Anagrelide impurity 5 is utilized as a reference standard in pharmaceutical research . Reference standards are crucial for ensuring the quality and consistency of pharmaceutical products. They serve as benchmarks for the identification and quantification of various impurities that may be present in drug substances or products.
Analytical Method Development
This compound is employed in the development of analytical methods . These methods are essential for the accurate measurement of drug substances, impurities, and metabolites in various matrices during drug development. The compound’s well-characterized nature allows for the establishment of robust and reliable analytical procedures.
Method Validation (AMV)
In the pharmaceutical industry, method validation is a requirement to prove that an analytical method is suitable for its intended purpose. Anagrelide impurity 5 is used in method validation processes to ensure the accuracy, precision, specificity, linearity, and sensitivity of analytical methods .
Regulatory Compliance
The detailed characterization data of Anagrelide impurity 5 complies with regulatory guidelines, making it a valuable asset for regulatory submissions, such as Abbreviated New Drug Applications (ANDA) . It helps pharmaceutical companies demonstrate the quality and safety of their products to regulatory authorities.
Stability Testing
Stability testing is an integral part of drug development and registration. Anagrelide impurity 5 can be used in stability studies to determine the degradation profile of the drug substance and to establish shelf life and storage conditions .
Metabolite Identification
As a metabolite of Anagrelide, this compound is significant in pharmacokinetic studies where the metabolic pathways and the fate of the parent drug in the body are investigated .
Synthetic Methodology Research
The synthesis of Anagrelide impurity 5 is of interest in the field of synthetic chemistry. Researchers study the synthetic routes to create this compound efficiently and with high purity, which can lead to advancements in synthetic methodologies .
Wirkmechanismus
Target of Action
Anagrelide, the parent compound, is known to targetplatelet-producing cells . It suppresses transcription factors necessary for the synthesis and maturation of these cells .
Mode of Action
The exact mechanism by which Anagrelide impurity 5 interacts with its targets is unclear. Anagrelide, the parent compound, is known to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . It also causes a dose-related reduction in platelet production, which results from decreased megakaryocyte hypermaturation .
Biochemical Pathways
Anagrelide impurity 5 likely affects the same biochemical pathways as Anagrelide. Anagrelide suppresses the expression of transcription factors, including GATA-1 and FOG-1, required for megakaryocytopoiesis . This suppression leads to a reduction in platelet production .
Pharmacokinetics
Anagrelide has a relatively short residence time in the body, necessitating twice or four times daily dosing . Less than 1% of Anagrelide is recovered in the urine . The mean recovery of 2-amino-5,6-dichloro-3,4,-dihydroquinazoline in urine is approximately 18-35% of the administered dose .
Result of Action
The parent compound anagrelide is known to decrease platelet counts, reducing the risk of thrombosis in patients with myeloproliferative neoplasms .
Action Environment
It is known that food intake can significantly impact the pharmacokinetics of anagrelide .
Eigenschaften
IUPAC Name |
5,6-dichloro-1,4-dihydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-2H,3H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKOTIVQMCTTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432648 | |
| Record name | Anagrelide impurity 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6-dichloro-3,4-dihydroquinazoline | |
CAS RN |
444904-63-6 | |
| Record name | RL-603 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444904636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anagrelide impurity 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RL-603 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD898EX8IE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary research focus regarding 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603)?
A1: The primary research focus is to determine if RL603 contributes to the platelet-lowering effect of its parent drug, anagrelide. [, , ] This is crucial for understanding the mechanism of action of anagrelide and potentially improving its therapeutic application.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)



